去异丁基尼索地平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physical And Chemical Properties Analysis
- Stability : Stability studies indicate that it remains amorphous under accelerated stability conditions (40°C/75% RH) for at least 6 months .
- Micromeritics : Spray-dried desisobutyl nisoldipine exhibits improved flow behavior compared to crystalline nisoldipine .
科学研究应用
1. 心血管疾病治疗
作为二氢吡啶钙拮抗剂的去异丁基尼索地平已对其在治疗各种心血管疾病中的疗效进行了研究。值得注意的是,它在治疗慢性稳定性心绞痛和轻度至中度原发性高血压方面显示出疗效。其主要特性包括强大的外周和冠状动脉血管扩张以及相对于需求改善心肌供氧,而不会显着影响心脏传导或左心室功能 (Friedel 和 Sorkin,1987 年)。
2. 充血性心力衰竭中的血流动力学效应
研究表明,去异丁基尼索地平可以对慢性充血性心力衰竭中的血流动力学产生积极影响。它有助于降低心脏前负荷和后负荷,从而改善受影响患者的整体血流动力学状况 (Vogt 和 Kreuzer,1983 年)。
3. 药代动力学和药效学
尼索地平的药代动力学和药效学特征,尤其是在其包芯(CC)制剂中,一直是临床研究的主题。这种缓释制剂优化了药物在 24 小时给药间隔内的时效曲线,对稳定性心绞痛和动脉高血压等疾病有益 (Zannad,1995 年)。
4. 分析和生物医学应用
尼索地平的对映异构体已通过高效液相色谱和气相色谱-质谱分析,促进了药代动力学研究并增强了对其临床应用的理解 (Marques 等人,2001 年)。
5. 对动脉粥样硬化的药理影响
研究探讨了尼索地平对冠状动脉粥样硬化进展和临床事件发生(如心肌梗死和需要血运重建手术)的影响。研究结果表明,虽然尼索地平可能不会显着改变冠状动脉粥样硬化的血管造影进展,但它与较少的血运重建手术相关,这可能是由于其抗心绞痛特性 (Dens 等人,2003 年)。
6. 制剂和生物利用度研究
尼索地平制剂的研究,例如使用热熔挤出的无定形固体分散体,旨在提高其口服生物利用度和治疗效果,与传统片剂制剂相比显示出有希望的结果 (Fu 等人,2016 年)。
未来方向
- Formulation Optimization : Investigate novel drug delivery systems (e.g., nanoemulsions, solid dispersions) to enhance solubility and bioavailability .
: Chavan, R. B., Lodagekar, A., Yadav, B., & Shastri, N. R. (2020). Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale-up feasibility study. Drug Delivery and Translational Research, 10, 903–918. Link : Design, formulation, in vitro, in vivo, and pharmacokinetic studies of self-nanoemulsifying drug delivery system (SNEDDS) of nisoldipine. Nanoscale Research Letters, 9(1), 1–11. Link
作用机制
Target of Action
Desisobutyl nisoldipine, also known as Nisoldipine (m1), primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation .
Mode of Action
Desisobutyl nisoldipine interacts with its targets by inhibiting the influx of calcium in smooth muscle cells . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . As a result, Desisobutyl nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Pharmacokinetics
It’s known that the physicochemical properties of a drug-like molecule can influence its adme properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of Desisobutyl nisoldipine’s action include the inhibition of calcium-dependent smooth muscle contraction, which leads to the dilation of coronary and systemic arteries . This results in decreased systemic blood pressure and afterload . Additionally, it increases oxygen delivery to the myocardial tissue and decreases total peripheral resistance .
Action Environment
It’s known that the therapeutic effect of nisoldipine involves a decrease of the total peripheral vascular resistance and an increase in coronary blood flow
属性
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTNUCYFOBDUEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74936-71-3 |
Source
|
Record name | Desisobutyl nisoldipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESISOBUTYL NISOLDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX356RL16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。